molecular formula C10H8Br2N2 B15338088 4-Amino-6,8-dibromo-2-methylquinoline CAS No. 96938-27-1

4-Amino-6,8-dibromo-2-methylquinoline

Cat. No.: B15338088
CAS No.: 96938-27-1
M. Wt: 315.99 g/mol
InChI Key: IXZLFYGREGHTRA-UHFFFAOYSA-N
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Description

4-Amino-6,8-dibromo-2-methylquinoline is a quinoline derivative characterized by the presence of an amino group at the 4-position, bromine atoms at the 6 and 8 positions, and a methyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6,8-dibromo-2-methylquinoline typically involves the bromination of 2-methylquinoline followed by the introduction of an amino group at the 4-position. One common method is the use of bromine in the presence of a suitable catalyst to achieve selective bromination at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6,8-dibromo-2-methylquinoline can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The bromine atoms can be reduced to form hydrogen bromide.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the bromine positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as hydrogen gas (H2) and palladium on carbon (Pd/C) are often used.

  • Substitution: Nucleophiles such as sodium iodide (NaI) in acetone can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of 4-nitro-6,8-dibromo-2-methylquinoline.

  • Reduction: Formation of this compound with reduced bromine atoms.

  • Substitution: Formation of iodinated derivatives.

Scientific Research Applications

4-Amino-6,8-dibromo-2-methylquinoline has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Amino-6,8-dibromo-2-methylquinoline exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Methylquinoline

  • 4-Aminoquinoline

  • 6,8-Dibromoquinoline

  • 4-Nitroquinoline

Properties

CAS No.

96938-27-1

Molecular Formula

C10H8Br2N2

Molecular Weight

315.99 g/mol

IUPAC Name

6,8-dibromo-2-methylquinolin-4-amine

InChI

InChI=1S/C10H8Br2N2/c1-5-2-9(13)7-3-6(11)4-8(12)10(7)14-5/h2-4H,1H3,(H2,13,14)

InChI Key

IXZLFYGREGHTRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=C(C2=N1)Br)Br)N

Origin of Product

United States

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